Cas no 2041-19-2 (3-Bromo-9H-fluoren-9-one)
3-Bromo-9H-fluoren-9-one Chemical and Physical Properties
Names and Identifiers
-
- fluoren-9-one, 3-bromo-
- 3-Bromo-9H-fluoren-9-one
- 3-bromofluoren-9-one
- 3-Brom-fluoren-9-on
- 3-Bromofluoren-9-on
- 3-bromo-fluoren-9-one
- 3-bromofluorenone
- 6-Brom-fluoren-9-on
- AC1L5L32
- AC1Q274S
- CTK1A4769
- NCIOpen2_003600
- NSC73092
- SureCN5273079
- 3-bromo-9-fluorenone
- 9H-Fluoren-9-one, 3-bromo-
- AK188520
- AS-10710
- SCHEMBL5273079
- CAA04119
- 2041-19-2
- DTXSID80291095
- AKOS025296227
- B5673
- MFCD00019082
- NSC-73092
- DA-08435
- F15564
- NSC 73092
-
- MDL: MFCD00019082
- Inchi: 1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
- InChI Key: XWRAQISPRVFAQK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C3C=CC=CC=3C=2C=1)=O
Computed Properties
- Exact Mass: 257.96801
- Monoisotopic Mass: 257.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.609±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 188-190 ºC
- Boiling Point: 391.3±21.0 ºC (760 Torr),
- Flash Point: 130.3±9.4 ºC,
- Solubility: Insuluble (2.4E-3 g/L) (25 ºC),
- PSA: 17.07
- LogP: 3.66050
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-Bromo-9H-fluoren-9-one Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-9H-fluoren-9-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251143-1g |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 95% | 1g |
$458 | 2021-06-16 | |
| Alichem | A019150226-250mg |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 95% | 250mg |
$190.12 | 2023-09-02 | |
| Alichem | A019150226-1g |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 95% | 1g |
$499.80 | 2023-09-02 | |
| abcr | AB494862-250 mg |
3-Bromo-9H-fluoren-9-one; . |
2041-19-2 | 250mg |
€96.80 | 2023-06-15 | ||
| Apollo Scientific | OR50971-250mg |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 98% | 250mg |
£17.00 | 2025-03-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5673-1G |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | >98.0%(GC) | 1g |
¥280.00 | 2024-04-15 | |
| Chemenu | CM251143-1g |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 95% | 1g |
$458 | 2022-09-01 | |
| Ambeed | A420872-250mg |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 97% | 250mg |
$21.0 | 2025-02-26 | |
| Ambeed | A420872-1g |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 97% | 1g |
$47.0 | 2025-02-26 | |
| Ambeed | A420872-5g |
3-Bromo-9H-fluoren-9-one |
2041-19-2 | 97% | 5g |
$191.0 | 2025-02-26 |
3-Bromo-9H-fluoren-9-one Suppliers
3-Bromo-9H-fluoren-9-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3-Bromo-9H-fluoren-9-one
Professional Introduction to 3-Bromo-9H-fluoren-9-one (CAS No. 2041-19-2)
3-Bromo-9H-fluoren-9-one, with the chemical formula C13H7BrO2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic brominated ketone has garnered considerable attention due to its versatile applications in the development of novel agrochemicals, dyes, and especially as a key intermediate in medicinal chemistry. The compound’s unique structural features, including a fluorene core substituted with a bromine atom at the 3-position and a carbonyl group at the 9-position, make it a valuable building block for further functionalization.
The CAS No. 2041-19-2 of 3-Bromo-9H-fluoren-9-one provides a standardized identifier for this chemical, ensuring consistency in scientific literature and industrial applications. Its molecular structure exhibits remarkable stability, which is advantageous for synthetic transformations involving various reaction conditions. The presence of both electron-withdrawing and electron-donating groups allows for diverse reactivity, making it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 3-Bromo-9H-fluoren-9-one has been extensively studied for its potential in drug discovery. Its fluorene scaffold is known for its biopharmaceutical properties, including good oral bioavailability and favorable metabolic stability. Researchers have leveraged this compound to develop novel inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors of kinases and other enzymes involved in cancer metabolism. The bromine substituent at the 3-position serves as a handle for further derivatization, enabling the introduction of additional pharmacophores to enhance binding affinity and selectivity.
One of the most compelling aspects of 3-Bromo-9H-fluoren-9-one is its role in material science applications. The fluorene core is widely recognized for its fluorescence properties, making it an attractive component in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The brominated derivative enhances reactivity while maintaining luminescent characteristics, which are crucial for optoelectronic devices. Recent advancements in polymer chemistry have utilized this compound to create high-performance conjugated polymers with tunable emission wavelengths, promising improvements in display technologies and energy-efficient lighting solutions.
The pharmaceutical industry has also explored 3-Bromo-9H-fluoren-9-one as a precursor for antiviral and anti-inflammatory agents. Its structural motif is reminiscent of natural products known for their therapeutic effects, prompting investigations into its derivatives as potential drug candidates. For example, modifications at the 9-position carbonyl group have led to compounds exhibiting inhibitory activity against viral proteases, while alterations at the bromine substituent have yielded molecules with anti-inflammatory properties. These findings underscore the compound’s versatility and highlight its importance in medicinal chemistry innovation.
Synthetic methodologies involving 3-Bromo-9H-fluoren-9-one continue to evolve with advancements in catalytic systems and green chemistry principles. Researchers have developed efficient synthetic routes that minimize waste and improve yields, aligning with global sustainability goals. Transition-metal-catalyzed reactions remain particularly valuable for introducing functional groups at specific positions within the fluorene framework. Such methodologies not only enhance synthetic efficiency but also expand the library of accessible derivatives for further biological evaluation.
The spectroscopic properties of 3-Bromo-9H-fluoren-9-one make it an invaluable tool in analytical chemistry. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-visible absorption spectroscopy provide detailed insights into its structure and purity. These analytical data are critical for ensuring consistency across different batches and applications, particularly when scaling up from laboratory-scale synthesis to industrial production.
In conclusion, 3-Bromo-9H-fluoren-9-one (CAS No. 2041-19-2) represents a cornerstone compound in modern chemical research. Its unique structural attributes enable diverse applications across pharmaceuticals, materials science, and agrochemicals. As scientific understanding progresses, new opportunities for utilizing this compound are likely to emerge, reinforcing its significance in advancing both fundamental research and industrial innovation.
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